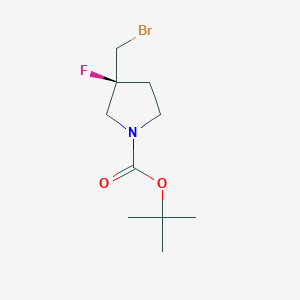
tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a bromomethyl group, and a fluoropyrrolidine ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common route involves the fluorination of a pyrrolidine derivative, followed by bromination and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic conditions for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrrolidine derivatives, while hydrolysis of the ester group produces the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (S)-3-(chloromethyl)-3-fluoropyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(iodomethyl)-3-fluoropyrrolidine-1-carboxylate
- tert-Butyl (S)-3-(hydroxymethyl)-3-fluoropyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which provides distinct reactivity patterns. The combination of the bromomethyl and fluoropyrrolidine moieties imparts unique electronic and steric properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGGBJCLSCFLRW-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl N-(4-phenyl-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B8215283.png)
![4-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)aniline;hydrochloride](/img/structure/B8215291.png)
![[4-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)phenyl]methanamine;hydrochloride](/img/structure/B8215296.png)
![[5-(Aminomethyl)-1-bicyclo[3.2.1]octanyl]methanol;hydrochloride](/img/structure/B8215306.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane;oxalic acid](/img/structure/B8215311.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]propanoic acid](/img/structure/B8215317.png)
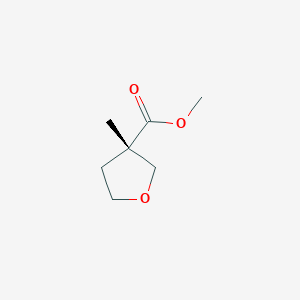
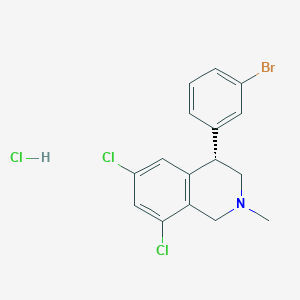
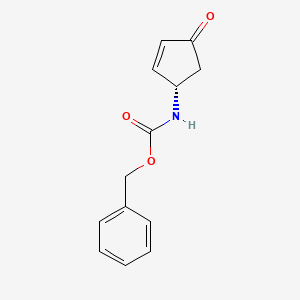
![tert-butyl N-[[(3S)-3-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B8215350.png)
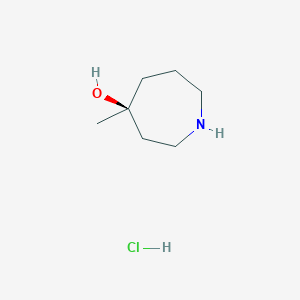
![4-bromo-1-[(2S)-oxan-2-yl]indazole](/img/structure/B8215383.png)
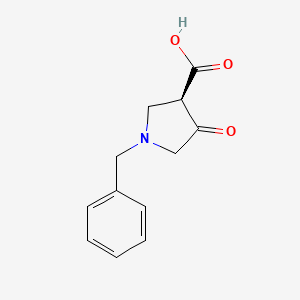
![[(2R)-oxetan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8215393.png)
